molecular formula C17H18O4 B13931818 4-(Acetyloxy)-5,8-dimethyl-2-naphthalenecarboxylic acid ethyl ester

4-(Acetyloxy)-5,8-dimethyl-2-naphthalenecarboxylic acid ethyl ester

Cat. No.: B13931818
M. Wt: 286.32 g/mol
InChI Key: HAGZDQDGQVMMDE-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,8-dimethyl-, ethyl ester is a complex organic compound with a molecular formula of C17H18O4. This compound is part of the naphthalene family, which is known for its aromatic properties and diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,8-dimethyl-, ethyl ester typically involves esterification reactions. One common method is the reaction of 2-naphthalenecarboxylic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester. The reaction conditions often require refluxing the mixture to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,8-dimethyl-, ethyl ester.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,8-dimethyl-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are typical.

Major Products

The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in the synthesis of dyes, pharmaceuticals, and other organic compounds.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,8-dimethyl-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,8-dimethyl-, ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical pathways. The aromatic ring structure allows for π-π interactions with other aromatic compounds, enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7-dimethoxy-, ethyl ester: This compound has similar ester and aromatic properties but differs in the substitution pattern on the naphthalene ring.

    2-Naphthalenecarboxylic acid: The parent compound without the ester and acetyl groups, used as a building block in organic synthesis.

Uniqueness

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,8-dimethyl-, ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications, such as targeted drug delivery and the synthesis of complex organic molecules.

Properties

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

IUPAC Name

ethyl 4-acetyloxy-5,8-dimethylnaphthalene-2-carboxylate

InChI

InChI=1S/C17H18O4/c1-5-20-17(19)13-8-14-10(2)6-7-11(3)16(14)15(9-13)21-12(4)18/h6-9H,5H2,1-4H3

InChI Key

HAGZDQDGQVMMDE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2C(=C1)OC(=O)C)C)C

Origin of Product

United States

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